2-Iodopropanamide
Overview
Description
2-Iodopropanamide is an organic compound with the molecular formula C₃H₆INO. It is a derivative of propanamide where one of the hydrogen atoms on the carbon adjacent to the amide group is replaced by an iodine atom. This compound is of interest in various fields of chemical research due to its unique properties and reactivity.
Preparation Methods
2-Iodopropanamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromopropionic acid amide with sodium iodide in acetone. The reaction mixture is stirred at room temperature for a couple of hours, followed by the removal of acetone under reduced pressure and liquid separation extraction . This method is efficient and yields a high purity product.
Chemical Reactions Analysis
2-Iodopropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxypropanamide.
Reduction Reactions: The compound can be reduced to 2-aminopropanamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert this compound to corresponding carboxylic acids or other oxidized products.
Common reagents used in these reactions include sodium iodide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodopropanamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing various compounds, particularly those containing pyrazole moieties, which may possess herbicidal and fungicidal activities.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-iodopropanamide involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the molecule. This can affect various biochemical pathways and molecular interactions, making it a valuable compound in medicinal chemistry and drug development.
Comparison with Similar Compounds
2-Iodopropanamide can be compared with other similar compounds such as:
2-Iodopropane: This compound is used as an alkylating agent in organic synthesis.
Propanamide: A simpler amide without the iodine substitution, used in various chemical reactions and as a precursor in organic synthesis.
The presence of the iodine atom in this compound makes it more reactive and versatile compared to its non-iodinated counterparts, highlighting its uniqueness in chemical research and applications.
Properties
IUPAC Name |
2-iodopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6INO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSBEDINHRIOJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322779 | |
Record name | 2-iodopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00322779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19221-80-8 | |
Record name | NSC402023 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-iodopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00322779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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